Tenofovir

Description

Properties

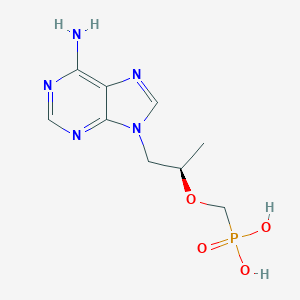

IUPAC Name |

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOIRFVFHAKUTI-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040132 | |

| Record name | Tenofovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tenofovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014445 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.87e+00 g/L | |

| Record name | Tenofovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14126 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tenofovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014445 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

147127-20-6 | |

| Record name | Tenofovir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147127-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenofovir [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147127206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenofovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14126 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tenofovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TENOFOVIR ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4HFE001U5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tenofovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014445 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

276 - 280 °C | |

| Record name | Tenofovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14126 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tenofovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014445 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tenofovir Against HIV Reverse Transcriptase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenofovir, a cornerstone of antiretroviral therapy, is a nucleotide reverse transcriptase inhibitor (NtRTI) with potent activity against the human immunodeficiency virus (HIV). Administered as the prodrugs this compound disoproxil fumarate (TDF) or this compound alafenamide (TAF), it undergoes intracellular phosphorylation to its active form, this compound diphosphate (TFV-DP). TFV-DP acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT) and a chain terminator of viral DNA synthesis. This guide provides a comprehensive technical overview of this compound's mechanism of action, including its intracellular activation, molecular interaction with HIV-1 RT, the kinetic parameters of inhibition, and the mechanisms of viral resistance. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development in this critical area of antiviral therapy.

Introduction: The Central Role of HIV Reverse Transcriptase

HIV-1 reverse transcriptase (RT) is a viral enzyme essential for the replication of HIV. It transcribes the single-stranded viral RNA genome into double-stranded DNA, which is subsequently integrated into the host cell's genome. This process of reverse transcription is a critical and unique step in the HIV life cycle, making RT a prime target for antiretroviral drugs. Nucleoside and nucleotide reverse transcriptase inhibitors (NRTIs and NtRTIs) are a class of drugs that mimic natural deoxynucleoside triphosphates (dNTPs) and, upon incorporation into the nascent viral DNA chain, prevent its further elongation.

This compound is an acyclic nucleotide analog of deoxyadenosine monophosphate (dAMP).[1] Due to its phosphonate group, it is administered as a prodrug to enhance oral bioavailability.[2] This guide will delve into the intricate molecular mechanisms that underpin the potent anti-HIV activity of this compound.

Intracellular Activation of this compound

This compound is administered in its prodrug forms, TDF or TAF, which are designed to improve cell permeability.[2] Once inside the target cells, such as peripheral blood mononuclear cells (PBMCs), these prodrugs are metabolized to release this compound. This compound is then phosphorylated by cellular kinases in two sequential steps to yield the pharmacologically active metabolite, this compound diphosphate (TFV-DP).[3]

The activation pathway is a critical determinant of the drug's efficacy. TAF has been shown to be more stable in plasma and more efficiently converted to this compound within lymphocytes, leading to higher intracellular concentrations of TFV-DP compared to TDF at lower doses.[4]

Molecular Mechanism of HIV-1 RT Inhibition

The active metabolite, TFV-DP, is a structural analog of the natural substrate deoxyadenosine triphosphate (dATP).[5] This structural mimicry allows TFV-DP to compete with dATP for the active site of HIV-1 RT.

Competitive Inhibition and Chain Termination

Once TFV-DP binds to the active site of HIV-1 RT, it can be incorporated into the growing viral DNA chain. However, this compound lacks the 3'-hydroxyl group that is essential for the formation of a phosphodiester bond with the next incoming dNTP.[1] This absence of the 3'-hydroxyl group leads to the immediate termination of DNA chain elongation, thereby halting viral replication.[5]

Quantitative Analysis of this compound Activity

The antiviral potency and cytotoxic profile of this compound and its prodrugs have been extensively characterized in various in vitro systems.

Antiviral Activity and Cytotoxicity

The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are key parameters for evaluating the therapeutic potential of antiviral agents. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window.

| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| This compound (TFV) | MT-4 | 1.4 - 4.2 | >1000 | >238 |

| PBMCs | 1.4 - 4.2 | >1000 | >286 | |

| MT-2 | 1.4 - 4.2 | >1000 | >690 | |

| This compound Alafenamide (TAF) | MT-4 | 0.005 - 0.007 | 4.7 - 42 | 903 - 8853 |

| PBMCs | 0.005 - 0.007 | >10 | >1385 | |

| MT-2 | 0.005 - 0.007 | >44 | >8853 | |

| This compound Disoproxil (TDF) | MT-2 | Not specified in provided results | Not specified in provided results | Not specified in provided results |

Data compiled from multiple sources.[4][6]

Kinetic Parameters of HIV-1 RT Inhibition

The inhibitory activity of TFV-DP against HIV-1 RT has been quantified through kinetic studies. The K65R mutation in RT is the primary mechanism of resistance to this compound.

| Enzyme | Substrate/Inhibitor | Kd (µM) | kpol (s-1) | Ki/Km | Fold Change in Ki/Km vs Wild-Type |

| Wild-Type RT | dATP | Not specified | Not specified | Not applicable | Not applicable |

| TFV-DP | Not specified | Not specified | Not applicable | Not applicable | |

| K65R RT | dATP | Not specified | Decreased ~4.5-fold | Not applicable | Not applicable |

| TFV-DP | Not specified | Decreased | Increased 7.1-fold | 7.1 |

Data compiled from multiple sources.[1][7]

Mechanisms of Resistance to this compound

The emergence of drug-resistant HIV-1 strains is a significant challenge in antiretroviral therapy. Resistance to this compound primarily arises from mutations in the reverse transcriptase gene.

Primary Resistance Mutation: K65R

The most common mutation conferring resistance to this compound is the K65R substitution in the HIV-1 RT.[8] This mutation reduces the susceptibility to this compound by approximately 2-fold.[8] The K65R mutation also confers cross-resistance to other NRTIs such as abacavir and didanosine.[2]

Thymidine Analog Mutations (TAMs)

A series of mutations, known as thymidine analog mutations (TAMs), can also contribute to this compound resistance, particularly when multiple TAMs are present.[9] These mutations include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E.[10] The accumulation of TAMs leads to broad cross-resistance among NRTIs.

ATP-Mediated Excision (Primer Unblocking)

Another mechanism of resistance involves the phosphorolytic removal of the incorporated chain-terminating drug from the 3' end of the viral DNA.[11] This process, often enhanced by TAMs, allows DNA synthesis to resume. ATP can serve as the pyrophosphate donor for this excision reaction.[12] this compound is a poor substrate for this excision mechanism compared to some other NRTIs like zidovudine (AZT).[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 RT.

Materials:

-

Recombinant HIV-1 RT

-

Poly(A)•oligo(dT) template-primer

-

Deoxynucleoside triphosphate (dNTP) mix (including biotin- or digoxigenin-labeled dUTP)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 50 mM NaCl, 6 mM MgCl2)

-

Test compound (this compound diphosphate)

-

Streptavidin-coated microplate

-

Wash buffer

-

HRP-conjugated anti-digoxigenin or anti-biotin antibody

-

HRP substrate (e.g., TMB or ABTS)

-

Stop solution

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the reaction buffer, template-primer, and dNTP mix.

-

Inhibitor Addition: Add serial dilutions of TFV-DP to the test wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Enzyme Addition: Add a pre-determined amount of recombinant HIV-1 RT to all wells except the negative controls.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Capture: Transfer the reaction mixtures to a streptavidin-coated microplate and incubate to allow the biotinylated DNA product to bind.

-

Washing: Wash the plate to remove unbound reagents.

-

Detection: Add the HRP-conjugated antibody and incubate. After another wash step, add the HRP substrate.

-

Data Acquisition: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength. The IC50 value is calculated from the dose-response curve.[13]

Intracellular this compound Diphosphate Quantification by LC-MS/MS

This method is the gold standard for accurately measuring the intracellular concentration of the active metabolite, TFV-DP.

Materials:

-

Peripheral blood mononuclear cells (PBMCs)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., 70% methanol)

-

Internal standard (e.g., isotopically labeled TFV-DP)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Counting: Count the isolated PBMCs to normalize the drug concentration.

-

Cell Lysis: Lyse a known number of cells with the lysis buffer containing the internal standard.

-

Protein Precipitation: Centrifuge the lysate to pellet cellular debris.

-

Solid-Phase Extraction: Purify and concentrate TFV-DP from the supernatant using SPE.

-

LC-MS/MS Analysis: Separate the analyte by liquid chromatography and detect and quantify it using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[3]

In Vitro Selection of this compound-Resistant HIV-1

This experiment is used to identify the genetic mutations that arise in HIV-1 under the selective pressure of an antiviral drug.

Materials:

-

HIV-1 permissive cell line (e.g., MT-2 cells)

-

Wild-type HIV-1 stock

-

This compound

-

Cell culture medium and supplements

-

p24 antigen ELISA kit

-

PCR primers for the RT gene

-

DNA sequencing reagents and equipment

Procedure:

-

Initial Infection: Infect the cell line with wild-type HIV-1 in the presence of a low concentration of this compound.

-

Serial Passage: Culture the infected cells and monitor viral replication by measuring p24 antigen in the supernatant. When viral replication is detected, harvest the virus and use it to infect fresh cells with a slightly higher concentration of this compound.

-

Dose Escalation: Continue this serial passage with gradually increasing concentrations of the drug.

-

Genotypic Analysis: When significant resistance is observed (i.e., the virus can replicate at high drug concentrations), extract viral RNA from the culture supernatant, reverse transcribe it to cDNA, and amplify the RT gene by PCR.

-

Sequencing: Sequence the amplified RT gene to identify mutations that have been selected.[14]

Conclusion

This compound remains a highly effective and widely prescribed antiretroviral agent. Its mechanism of action as a competitive inhibitor and chain terminator of HIV-1 reverse transcriptase is well-established. The development of prodrugs has significantly improved its clinical utility. Understanding the molecular basis of its interaction with HIV-1 RT, the kinetics of this inhibition, and the mechanisms by which the virus develops resistance is crucial for the continued development of novel antiretroviral strategies and for optimizing the use of this compound in clinical practice. The experimental protocols and quantitative data presented in this guide provide a foundation for further research aimed at combating the global HIV epidemic.

References

- 1. Structural Basis for the Role of the K65R Mutation in HIV-1 Reverse Transcriptase Polymerization, Excision Antagonism, and this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cme.smhs.gwu.edu [cme.smhs.gwu.edu]

- 3. benchchem.com [benchchem.com]

- 4. In Vitro Virology Profile of this compound Alafenamide, a Novel Oral Prodrug of this compound with Improved Antiviral Activity Compared to That of this compound Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. devtoolsdaily.com [devtoolsdaily.com]

- 6. medsafe.govt.nz [medsafe.govt.nz]

- 7. The K65R reverse transcriptase mutation in HIV-1 reverses the excision phenotype of zidovudine resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cms.hivdb.org [cms.hivdb.org]

- 9. This compound Resistance and Resensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hiv.bio.ed.ac.uk [hiv.bio.ed.ac.uk]

- 11. The Role of Nucleotide Excision by Reverse Transcriptase in HIV Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ATP-Dependent Removal of Nucleoside Reverse Transcriptase Inhibitors by Human Immunodeficiency Virus Type 1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. In Vitro Human Immunodeficiency Virus Type 1 Resistance Selections with Combinations of this compound and Emtricitabine or Abacavir and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]

Tenofovir: A Comprehensive Technical Guide to its Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir is a cornerstone in the management of retroviral infections, primarily Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). As a nucleotide reverse transcriptase inhibitor (NtRTI), its efficacy is intrinsically linked to its chemical structure and physicochemical characteristics. This technical guide provides an in-depth exploration of this compound's core attributes, detailing its structure, physicochemical properties with experimental methodologies, and its mechanism of action through signaling pathways.

Chemical Structure

This compound is an acyclic phosphonate nucleotide analog of adenosine monophosphate.[1][2] Its chemical structure is fundamental to its antiviral activity.

IUPAC Name: [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid[1]

Molecular Formula: C₉H₁₄N₅O₄P[1][4]

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

This compound itself has low oral bioavailability.[1] To overcome this limitation, it is administered as a prodrug, most commonly this compound disoproxil fumarate (TDF) or this compound alafenamide (TAF).

-

This compound Disoproxil Fumarate (TDF): An ester prodrug that is more lipophilic, enhancing its absorption.[5]

-

This compound Alafenamide (TAF): A newer phosphonamidate prodrug that more efficiently delivers this compound into target cells.[10]

Physicochemical Properties

The physicochemical properties of this compound and its prodrugs are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | This compound | This compound Disoproxil Fumarate (TDF) | This compound Alafenamide (TAF) |

| Molecular Weight | 287.21 g/mol [1][3] | 635.51 g/mol [7][8] | 476.47 g/mol [5] |

| Melting Point | 276-280 °C[1] | 113-115 °C[6] | >119 °C (decomposes)[5] |

| Solubility (Water) | 13.4 mg/mL[1] | 13.4 mg/mL at 25 °C (as fumarate salt)[6][9] | 4.86 mg/mL at 20 °C[10] |

| pKa | 3.8 and 6.7[1] | 3.75[6] | 3.96[10] |

| LogP | -1.6[1] | 1.25[6] | 1.6[10] |

| Appearance | White to off-white crystalline powder[11] | White to off-white crystalline powder[9] | White to pale yellow solid[12] |

Experimental Protocols for Physicochemical Property Determination

Solubility Determination (Phase Solubility Method)

The solubility of this compound and its derivatives can be determined using the phase solubility method described by Higuchi and Connors.

Protocol:

-

Prepare a series of aqueous solutions with varying concentrations of a complexing agent (e.g., β-cyclodextrin).[9]

-

Add an excess amount of the this compound compound to each solution.[9]

-

The suspensions are agitated at a constant temperature (e.g., 37 °C) for a specified period (e.g., 72 hours) to reach equilibrium.[9]

-

The samples are then filtered to remove the undissolved drug.[9]

-

The concentration of the dissolved this compound in the filtrate is quantified using a validated analytical method, such as UV-Visible spectrophotometry or High-Performance Liquid Chromatography (HPLC).[9]

pKa and LogP Determination

The acid dissociation constant (pKa) and the partition coefficient (LogP) are crucial for predicting the behavior of a drug in a biological system. These are often determined experimentally. While specific detailed protocols for this compound were not found in the initial search, standard methods are widely used.

General Protocol for pKa Determination (Potentiometric Titration):

-

A solution of the compound in water or a co-solvent is prepared.

-

The solution is titrated with a standardized acid or base.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the titration curve, typically at the half-equivalence point.

General Protocol for LogP Determination (Shake-Flask Method):

-

A solution of the compound is prepared in a biphasic system of n-octanol and water (or a buffer of a specific pH).

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

-

After reaching equilibrium, the phases are separated.

-

The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC).

-

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Mechanism of Action and Signaling Pathway

This compound is a nucleotide reverse transcriptase inhibitor. Its mechanism of action involves several key intracellular steps to become an active antiviral agent.

Cellular Uptake and Activation

Caption: Cellular uptake and phosphorylation of this compound Disoproxil.

This compound disoproxil is absorbed and then hydrolyzed by plasma and cellular esterases to this compound.[1][6] Inside the cell, this compound is phosphorylated by cellular kinases to its active form, this compound diphosphate (TFV-DP).[1][13]

Inhibition of Viral Reverse Transcriptase

Caption: Mechanism of this compound-mediated inhibition of reverse transcriptase.

This compound diphosphate acts as a competitive inhibitor of the natural substrate, deoxyadenosine 5'-triphosphate (dATP), for the viral reverse transcriptase enzyme.[1][11] Upon incorporation into the growing viral DNA chain, this compound diphosphate causes chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[6][11] This effectively halts viral DNA synthesis and replication.[11]

Conclusion

The chemical structure and physicochemical properties of this compound are intricately linked to its function as a potent antiviral agent. The development of prodrugs like this compound disoproxil fumarate and this compound alafenamide has been crucial in overcoming the bioavailability limitations of the parent compound. A thorough understanding of its properties, guided by detailed experimental methodologies, is essential for the continued development and optimization of this compound-based therapies and for the design of future antiviral drugs.

References

- 1. What is the mechanism of this compound Disoproxil Fumarate? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. [this compound: pharmacology and interactions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound disoproxil - Wikipedia [en.wikipedia.org]

- 7. Linking the Population Pharmacokinetics of this compound and Its Metabolites With Its Cellular Uptake and Metabolism | CiNii Research [cir.nii.ac.jp]

- 8. Development of a validated HPLC method for the determination of this compound disoproxil fumarate using a green enrichment process - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. This compound antiviral drug solubility enhancement with β-cyclodextrin inclusion complex and in silico study of potential inhibitor against SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of this compound – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. Novel Micro-LC-MS/MS Method for the Quantification of this compound and Its Active Metabolite this compound-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

The Pharmacokinetics and Oral Bioavailability of Tenofovir Disoproxil Fumarate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir disoproxil fumarate (TDF) is an orally bioavailable prodrug of this compound, a nucleotide reverse transcriptase inhibitor.[1] It is a cornerstone in the management of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[2] Understanding the pharmacokinetic profile of TDF is critical for optimizing its therapeutic efficacy and ensuring patient safety. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of TDF, with a focus on its oral bioavailability and the factors that influence it.

Pharmacokinetics of this compound Disoproxil Fumarate

Absorption and Bioavailability

TDF is an ester prodrug designed to enhance the oral bioavailability of its active form, this compound.[3] In its parent form, this compound has poor membrane permeability and low oral bioavailability due to its dianionic nature at physiological pH.[2] Following oral administration, TDF is absorbed and rapidly converted to this compound by esterases in the gut and plasma.[2][4]

The oral bioavailability of this compound from TDF is approximately 25% under fasting conditions.[5][6] The administration of TDF with a high-fat meal can significantly increase the area under the curve (AUC) of this compound by approximately 40% and the maximum concentration (Cmax) by about 14%.[1][5] However, administration with a light meal does not have a significant effect on its pharmacokinetics.[5] Consequently, TDF can be taken without regard to food.[5]

Distribution

Once absorbed and converted to this compound, the drug has a low protein binding of less than 0.7%.[5] The volume of distribution is approximately 0.8 L/kg.[5] this compound is distributed into various tissues, and while its concentration in the cerebrospinal fluid is low, it has been found to accumulate in semen at higher concentrations than in plasma.[5]

Metabolism

TDF itself is rapidly hydrolyzed to this compound.[5] this compound is then phosphorylated intracellularly by cellular kinases to its active metabolite, this compound diphosphate.[2][7] This active form acts as a competitive inhibitor of viral reverse transcriptase, leading to chain termination of the nascent viral DNA.[8][7] Importantly, this compound is not a substrate, inducer, or inhibitor of human cytochrome P450 (CYP450) enzymes, minimizing the potential for CYP-mediated drug-drug interactions.[9]

Excretion

The primary route of elimination for this compound is renal excretion, accounting for 70-80% of the drug being excreted unchanged in the urine.[5][8] This elimination occurs through a combination of glomerular filtration and active tubular secretion.[2][8] The renal clearance of this compound is significant, and dosage adjustments are necessary for patients with impaired renal function (creatinine clearance <50 mL/min).[2][5] The plasma half-life of this compound is approximately 12-18 hours, supporting a once-daily dosing regimen.[5]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound following the administration of TDF 300 mg once daily in HIV-infected adults.

| Parameter | Value | Reference |

| Tmax (Time to Peak Concentration) | 1.0 ± 0.4 hours (fasting) | [10] |

| 2.0 hours (with high-fat meal) | [11] | |

| Cmax (Maximum Concentration) | 296 ± 88 ng/mL (fasting) | [5] |

| 326 ng/mL (HIV-infected patients) | [5] | |

| AUC (Area Under the Curve) | 2287 ± 674 ng·h/mL (fasting) | [5] |

| 3324 ng.h/mL (HIV-infected patients) | [5] | |

| Oral Bioavailability | ~25% (fasting) | [5] |

| ~39% (with high-fat meal) | [3] | |

| Plasma Half-life | ~12-18 hours | [5] |

| Intracellular Half-life | >60 hours | |

| Protein Binding | <0.7% | [5] |

| Volume of Distribution | ~0.8 L/kg | [5] |

| Renal Clearance | 70-80% of dose excreted unchanged | [5] |

Experimental Protocols

Bioanalytical Method for this compound Quantification in Plasma

A common method for the quantification of this compound in biological matrices is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[12]

Sample Preparation:

-

Aliquoting: 100 µL of plasma is transferred to a microcentrifuge tube.[13]

-

Internal Standard: 100 µL of an internal standard solution (e.g., this compound-d6) is added.[13]

-

Protein Precipitation: An equal volume of 1 M trifluoroacetic acid is added to precipitate plasma proteins and stabilize the analytes.[13]

-

Vortexing: The mixture is vortexed for 1 minute.[13]

-

Centrifugation: The sample is centrifuged at high speed (e.g., 13,300 rpm) for 15 minutes at 4°C.[13]

-

Supernatant Transfer: The resulting supernatant is carefully transferred to an autosampler vial for analysis.[13]

Chromatographic Conditions (Illustrative):

-

Column: A reverse-phase C18 column is typically used.[14]

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate is around 0.5 mL/min.

-

Injection Volume: 10 µL.

-

Detection: Tandem mass spectrometry in positive ion mode, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

In Vitro Caco-2 Permeability Assay

This assay is used to assess the intestinal permeability and potential for efflux transport of a drug candidate.

-

Cell Culture: Caco-2 cells are seeded onto permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to form a confluent monolayer that mimics the intestinal epithelium.

-

Transport Buffer: A suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is used.

-

Apical to Basolateral Transport (Absorption): The drug solution is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber at various time points.

-

Basolateral to Apical Transport (Efflux): The drug solution is added to the basolateral chamber, and samples are taken from the apical chamber.

-

Sample Analysis: The concentration of the drug in the collected samples is determined by LC-MS/MS.

-

Apparent Permeability Coefficient (Papp): The Papp value is calculated to quantify the rate of transport across the cell monolayer. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein.[3]

Visualizations

Metabolic Pathway of this compound Disoproxil Fumarate

References

- 1. Single-Dose and Steady-State Pharmacokinetics of this compound Disoproxil Fumarate in Human Immunodeficiency Virus-Infected Children - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review and Clinical Understanding of this compound: this compound Disoproxil Fumarate versus this compound Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a Novel Formulation That Improves Preclinical Bioavailability of this compound Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 6. Plasma Pharmacokinetics and Urinary Excretion of this compound Following Cessation in Adults with Controlled Levels of Adherence to this compound Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound Disoproxil Fumarate? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Lack of Pharmacokinetic Drug Interaction between this compound Disoproxil Fumarate and Nelfinavir Mesylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. extranet.who.int [extranet.who.int]

- 11. reference.medscape.com [reference.medscape.com]

- 12. wjpps.com [wjpps.com]

- 13. benchchem.com [benchchem.com]

- 14. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to the Intracellular Phosphorylation of Tenofovir to its Active Diphosphate Form

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tenofovir is a cornerstone of antiretroviral therapy for HIV and the treatment of chronic hepatitis B. As an acyclic nucleoside phosphonate analogue of adenosine monophosphate, its antiviral activity is entirely dependent on its intracellular conversion to the active metabolite, this compound diphosphate (TFV-DP).[1][2][3] This conversion is a two-step phosphorylation process mediated by host cellular kinases.[2][4] Understanding the nuances of this activation pathway, including the enzymes involved, their tissue-specific expression, and the kinetics of the reactions, is critical for optimizing drug efficacy, designing novel prodrugs, and elucidating mechanisms of drug resistance and toxicity.

This compound is administered as prodrugs—primarily this compound disoproxil fumarate (TDF) and this compound alafenamide (TAF)—to enhance its oral bioavailability.[5][6][7] Once inside the cell, these prodrugs are metabolized to release this compound, which then enters the phosphorylation cascade. This guide provides a detailed overview of this critical activation pathway, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the involved processes.

The this compound Phosphorylation Pathway

The intracellular activation of this compound is a sequential two-step phosphorylation process that converts the initial monophosphate analogue into its active diphosphate form. This process is catalyzed by a series of cellular kinases, with notable tissue-specific variations in the enzymes responsible for the second phosphorylation step.

Step 1: this compound to this compound Monophosphate (TFV-MP)

The first phosphorylation of this compound is catalyzed by adenylate kinase 2 (AK2) .[2][8][9][10][11][12][13][14][15] AK2 is primarily localized in the mitochondrial intermembrane space, which has implications for the subcellular location of this initial activation step.[5][10][16] Some studies also refer to the involvement of AMP kinase in this initial conversion.[1][17]

Step 2: this compound Monophosphate (TFV-MP) to this compound Diphosphate (TFV-DP)

The second phosphorylation step is more complex and demonstrates significant tissue specificity, which may influence the drug's efficacy and potential toxicity in different anatomical compartments.[2][9][10][11][15]

-

In Peripheral Blood Mononuclear Cells (PBMCs) and Vaginal Tissue: The primary enzymes responsible for converting TFV-MP to TFV-DP are isoforms of pyruvate kinase (PK) , specifically the muscle (PKM) and liver/red blood cell (PKLR) types.[2][8][9][10][11][13][14][15]

-

In Colorectal Tissue: In this compartment, creatine kinase (CK) , including the muscle (CKM) and brain (CKB) isoforms, is the principal catalyst for the formation of TFV-DP.[2][7][8][9][10][12][13][15]

While other enzymes such as nucleoside diphosphate kinases (NME1, NME2) have been investigated, their contribution to the formation of TFV-DP appears to be less significant compared to pyruvate and creatine kinases.[4][5][7][10][18]

The complete phosphorylation pathway is visualized in the diagram below.

References

- 1. Intracellular Activation of this compound Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. infezmed.it [infezmed.it]

- 3. Intracellular this compound-Diphosphate and Emtricitabine-Triphosphate in Dried Blood Spots following Directly Observed Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discrete subcellular localization of a cytoplasmic and a mitochondrial isozyme of creatine kinase in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Intracellular Activation of this compound Alafenamide and the Effect of Viral and Host Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Creatine Transporter, Reduced in Colon Tissues From Patients With Inflammatory Bowel Diseases, Regulates Energy Balance in Intestinal Epithelial Cells, Epithelial Integrity, and Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selectivity of kinases on the activation of this compound, an anti-HIV agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound Activation Is Diminished in the Brain and Liver of Creatine Kinase Brain-Type Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Genetic variation of kinases and activation of nucleotide analog reverse transcriptase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Genetic Variants of the Kinases That Activate this compound in a Compartment-specific Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Activation is Diminished in the Brain and Liver of Creatine Kinase Brain-Type Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Activating Kinases May Impact the Outcome of HIV Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protein kinase function of pyruvate kinase M2 and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ClinPGx [clinpgx.org]

Tenofovir in Pre-Exposure Prophylaxis (PrEP) for HIV: A Technical Guide

This in-depth guide provides a comprehensive overview of Tenofovir's central role in pre-exposure prophylaxis (PrEP) for the prevention of HIV infection. Tailored for researchers, scientists, and drug development professionals, this document details the mechanism of action, pharmacokinetics, clinical efficacy, and experimental protocols associated with the two main prodrugs: this compound Disoproxil Fumarate (TDF) and this compound Alafenamide (TAF).

Introduction

Pre-exposure prophylaxis has emerged as a cornerstone of HIV prevention strategies worldwide. This compound, a nucleotide reverse transcriptase inhibitor (NtRTI), is a key component of the most widely used PrEP regimens.[1][2] Administered as a prodrug, either TDF or TAF, it is highly effective in preventing the acquisition of HIV when taken consistently.[3][4][5] This guide explores the scientific basis for this compound's efficacy in PrEP, from its molecular mechanism to clinical trial outcomes.

Mechanism of Action

This compound's efficacy in preventing HIV infection lies in its ability to inhibit the viral enzyme reverse transcriptase, which is essential for the virus to replicate.[6][7]

The HIV Reverse Transcription Process

Upon entering a host cell, HIV releases its RNA genome and the enzyme reverse transcriptase.[8][9] This enzyme transcribes the single-stranded viral RNA into a double-stranded DNA copy, a process known as reverse transcription.[8][10][11] This viral DNA is then integrated into the host cell's genome, allowing for the production of new virus particles.[9]

This compound's Role as a Chain Terminator

This compound is a nucleotide analogue of adenosine 5'-monophosphate.[6] In its active form, this compound diphosphate (TFV-DP), it competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme.[6][12] Once incorporated, this compound acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, effectively halting DNA synthesis and preventing the completion of the viral DNA.[6][7]

Pharmacokinetics: TDF vs. TAF

This compound is administered in one of two prodrug forms to improve its oral bioavailability: this compound Disoproxil Fumarate (TDF) or this compound Alafenamide (TAF).[6] The two prodrugs have distinct pharmacokinetic profiles that influence their efficacy and safety.[12][13][14]

Metabolic Activation Pathway

Both TDF and TAF are converted intracellularly to the active metabolite, this compound diphosphate (TFV-DP).[6][12] However, the initial steps of their activation differ significantly.

-

TDF: Is primarily hydrolyzed to this compound in the plasma by esterases.[12][15] This leads to higher circulating levels of this compound in the bloodstream.[12]

-

TAF: Is more stable in plasma and is primarily metabolized intracellularly by cathepsin A in peripheral blood mononuclear cells (PBMCs) and other lymphocytes, and by carboxylesterase 1 in hepatocytes.[16][17][18] This targeted intracellular conversion results in lower plasma concentrations of this compound and higher intracellular concentrations of the active TFV-DP compared to TDF.[12][14][19]

Pharmacokinetic Parameters

The differing activation pathways of TDF and TAF result in distinct pharmacokinetic profiles.

| Parameter | This compound Disoproxil Fumarate (TDF) | This compound Alafenamide (TAF) |

| Oral Bioavailability | ~25% (fasting), increases with a high-fat meal | Higher than TDF |

| Plasma Half-life of this compound | ~17 hours[1][2] | Significantly lower plasma exposure to this compound |

| Intracellular Half-life of TFV-DP | >60 hours in PBMCs[1] | Higher intracellular concentrations of TFV-DP |

| Primary Site of Conversion | Plasma[12][15] | Intracellular (lymphocytes, hepatocytes)[16][17][18] |

| Standard PrEP Dosage | 300 mg (in combination with 200 mg emtricitabine)[20] | 25 mg (in combination with 200 mg emtricitabine) |

Clinical Efficacy and Safety

Numerous clinical trials have demonstrated the high efficacy of this compound-based PrEP in preventing HIV acquisition across various populations.

Efficacy Data from Key Clinical Trials

| Trial | Population | Regimen | Efficacy (Overall) | Efficacy (with High Adherence) |

| iPrEx | Men who have sex with men (MSM) and transgender women | TDF/FTC | 44% reduction in HIV acquisition[3] | Up to 99% reduction[5] |

| Partners PrEP | Heterosexual serodiscordant couples | TDF alone or TDF/FTC | 66% (TDF) and 73% (TDF/FTC) reduction in HIV acquisition[3] | 85% protection with detectable this compound levels[4] |

| TDF2 | Heterosexual men and women | TDF/FTC | 62.6% reduction in HIV acquisition[3] | - |

| DISCOVER | MSM and transgender women | TAF/FTC vs. TDF/FTC | Non-inferior to TDF/FTC | - |

Safety and Tolerability

Both TDF and TAF are generally well-tolerated.[13] However, the higher plasma concentrations of this compound associated with TDF have been linked to a greater risk of renal toxicity and decreases in bone mineral density compared to TAF.[6][21] The DISCOVER trial demonstrated that TAF/FTC has a more favorable safety profile with regard to renal and bone parameters compared to TDF/FTC.[21]

Drug Resistance

The emergence of this compound-resistant HIV strains in individuals on PrEP is a concern, though it is relatively infrequent.[22][23] Resistance is more likely to develop if PrEP is initiated during an undiagnosed acute HIV infection.[22][23][24] The most common resistance mutation associated with this compound is K65R in the reverse transcriptase gene.[25]

Experimental Protocols

Accurate quantification of this compound and its active metabolite, TFV-DP, is crucial for adherence monitoring and pharmacokinetic studies.

Quantification of this compound in Biological Matrices

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for the sensitive and specific quantification of this compound and TFV-DP.[26]

General Workflow:

Detailed Protocol for this compound Quantification in Urine:

-

Sample Collection and Storage: Collect urine samples and store at -80°C until analysis.[27]

-

Sample Preparation:

-

Thaw urine samples on ice.

-

For TDF, dilute urine samples 50-fold in blank human plasma to minimize matrix effects.[28]

-

Precipitate proteins by adding acetonitrile containing a deuterated internal standard (e.g., 2H6-tenofovir).[29]

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a suitable reversed-phase column (e.g., Kinetex PFP). Employ a gradient mobile phase of acetonitrile and an aqueous buffer (e.g., ammonium acetate).[29]

-

Mass Spectrometry Detection: Utilize a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For example, for this compound, m/z 288.3 → 176.3 and 288.3 → 159.2.[29]

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of this compound spiked into the same matrix.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[26]

-

Quantification of Intracellular this compound Diphosphate (TFV-DP) in PBMCs

Protocol Outline:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[26]

-

Cell Counting: Perform a cell count to normalize the final TFV-DP concentration.[26]

-

Cell Lysis and Extraction:

-

Lyse the cells with a lysis buffer (e.g., containing methanol or perchloric acid).[26]

-

Vortex and incubate on ice to ensure complete lysis.

-

Centrifuge to pellet cell debris.

-

-

Solid Phase Extraction (SPE):

-

Condition a weak anion exchange SPE cartridge.

-

Load the cell lysate supernatant onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute TFV-DP with an appropriate solvent.[26]

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

Analyze using LC-MS/MS as described above, with modifications for the detection of TFV-DP.

-

-

Data Analysis: Quantify TFV-DP concentrations against a matrix-matched calibration curve.

Conclusion

This compound, in its prodrug formulations TDF and TAF, is a highly effective agent for the prevention of HIV infection when used as pre-exposure prophylaxis. Its mechanism of action as a potent inhibitor of HIV reverse transcriptase is well-established. The development of TAF represents a significant advancement, offering an improved safety profile with respect to renal and bone health due to its targeted intracellular activation and lower systemic exposure to this compound. Continued research and optimized monitoring strategies, including the use of robust analytical methods for drug quantification, are essential to maximize the public health impact of this compound-based PrEP.

References

- 1. Safety of Oral this compound Disoproxil Fumarate-Based Pre-Exposure Prophylaxis for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A randomized clinical pharmacokinetic trial of this compound in blood, plasma and urine in adults with perfect, moderate and low PrEP adherence: the TARGET study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-based Pre-Exposure Prophylaxis for HIV Prevention: Evidence and evolving questions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. natap.org [natap.org]

- 5. This compound-based HIV Pre-exposure Prophylaxis - Page 5 [medscape.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. This compound disoproxil - Wikipedia [en.wikipedia.org]

- 8. HIV-1 Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 9. niaid.nih.gov [niaid.nih.gov]

- 10. Reverse transcription of hiv 1 .. | PPTX [slideshare.net]

- 11. HIV - Wikipedia [en.wikipedia.org]

- 12. A Review and Clinical Understanding of this compound: this compound Disoproxil Fumarate versus this compound Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Meta-analysis finds no real difference in safety and effectiveness between this compound formulations | aidsmap [aidsmap.com]

- 14. This compound alafenamide versus this compound disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Plasma Concentration from Preexposure Prophylaxis at the Time of Potential HIV Exposure: a Population Pharmacokinetic Modeling and Simulation Study Involving Serodiscordant Couples in East Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Intracellular Activation of this compound Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound alafenamide (TAF) clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. hivprep.uw.edu [hivprep.uw.edu]

- 21. acpjournals.org [acpjournals.org]

- 22. Should We Fear Resistance from this compound/Emtricitabine PrEP? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fact sheet: HIV drug resistance [who.int]

- 24. prepwatch.org [prepwatch.org]

- 25. Does PrEP cause more HIV drug resistance? Yes, some | aidsmap [aidsmap.com]

- 26. benchchem.com [benchchem.com]

- 27. medrxiv.org [medrxiv.org]

- 28. Frontiers | Urine Assay to Measure this compound Concentrations in Patients Taking this compound Alafenamide [frontiersin.org]

- 29. Urine Assay for this compound to Monitor Adherence in Real Time to TDF/FTC as PrEP - PMC [pmc.ncbi.nlm.nih.gov]

Initial Clinical Studies of Tenofovir for Chronic Hepatitis B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial clinical studies that established Tenofovir as a cornerstone therapy for chronic Hepatitis B (CHB). The document focuses on the two main prodrugs, this compound Disoproxil Fumarate (TDF) and this compound Alafenamide (TAF), presenting key efficacy and safety data, detailed experimental protocols from pivotal trials, and visual workflows to elucidate the study designs.

Executive Summary

This compound, a nucleotide analogue reverse transcriptase inhibitor, has demonstrated potent antiviral activity against the Hepatitis B virus (HBV). Initial clinical trials were pivotal in establishing its efficacy in suppressing HBV DNA to undetectable levels, promoting serological responses, and demonstrating a favorable safety profile. This guide synthesizes data from these foundational studies to provide a comprehensive resource for professionals in the field.

Comparative Efficacy and Safety Data

The following tables summarize the key quantitative outcomes from initial and comparative clinical trials of TDF and TAF in treatment-naïve and treatment-experienced CHB patients.

Virological and Serological Response

Table 1: Virological and Serological Outcomes in HBeAg-Positive CHB Patients

| Endpoint | Study / Treatment Arm | Week 48 | Week 96 | Long-term Follow-up |

| HBV DNA <29 IU/mL | TDF | 76%[1] | - | 78% (96 weeks)[2] |

| TAF | 63%[3] | 75%[3] | 69% (8 years)[4] | |

| TMF | 50.2%[5][6] | - | - | |

| Entecavir (ETV) | 67%[7] | - | 94% (5 years) | |

| HBeAg Seroconversion | TDF | 21%[1] | - | 29% (4 years) |

| TAF | - | - | - | |

| TMF vs. TDF | No significant difference | - | - | |

| Entecavir (ETV) | - | 31% (96 weeks) | - | |

| HBsAg Loss | TDF | 3%[1] | - | 11% (4 years) |

TMF refers to this compound Amibufenamide, another prodrug of this compound.

Table 2: Virological Response in HBeAg-Negative CHB Patients

| Endpoint | Study / Treatment Arm | Week 48 | Week 96 | Long-term Follow-up |

| HBV DNA <29 IU/mL | TDF | 93%[1] | - | 99% (4 years) |

| TAF | 94% | - | 73% (8 years)[4] | |

| TMF | 88.9%[5][6] | - | - |

Safety Profile

Table 3: Key Safety Outcomes

| Adverse Event | TDF | TAF | TMF |

| Bone Mineral Density (BMD) Decrease | Observed | Significantly less than TDF[8][9] | Significantly less than TDF[5][6] |

| Serum Creatinine Increase | Observed | Smaller increase than TDF[8][9] | Smaller increase than TDF[5][6] |

| Renal Adverse Events | Potential for nephrotoxicity | Improved renal safety profile vs. TDF[8][9] | Improved renal safety profile vs. TDF[5][6] |

Experimental Protocols of Pivotal Trials

This section details the methodologies employed in key initial clinical studies of this compound.

Study Design and Patient Population

Pivotal trials for both TDF and TAF were typically Phase 3, randomized, double-blind, active-controlled, non-inferiority studies.[1][9]

-

Inclusion Criteria (General):

-

Adults with chronic hepatitis B (HBsAg positive for ≥6 months).

-

Compensated liver disease.

-

HBV DNA levels ≥20,000 IU/mL for HBeAg-positive and ≥2,000 IU/mL for HBeAg-negative patients.

-

Elevated Alanine Aminotransferase (ALT) levels.

-

For some studies, specific creatinine clearance thresholds (e.g., ≥50 mL/min) were required.

-

-

Exclusion Criteria (General):

-

Co-infection with Hepatitis C, Hepatitis D, or HIV.

-

Decompensated liver disease.

-

Prior use of the investigational drug or other specific antiviral therapies.

-

Pregnancy or breastfeeding.

-

Treatment Regimens

-

TDF Studies: Patients were typically randomized to receive TDF 300 mg once daily or a comparator drug (e.g., Adefovir Dipivoxil) with a matching placebo.

-

TAF Studies: Patients were randomized (often in a 2:1 ratio) to receive TAF 25 mg once daily or TDF 300 mg once daily, each with a matching placebo.[5][8]

Efficacy and Safety Assessments

-

Primary Efficacy Endpoint: The proportion of patients with HBV DNA levels below a specified threshold (e.g., <29 IU/mL or <400 copies/mL) at week 48.[5][8]

-

Secondary Efficacy Endpoints:

-

ALT normalization.

-

HBeAg and HBsAg loss and seroconversion.

-

Histologic improvement (in some studies).

-

-

Safety Assessments:

-

Monitoring of adverse events.

-

Regular laboratory tests for renal function (serum creatinine, eGFR) and bone health (bone mineral density).

-

Laboratory Methods

-

HBV DNA Quantification: Serum HBV DNA levels were quantified using real-time polymerase chain reaction (PCR) assays, such as the COBAS TaqMan HBV Test.[8]

-

Serological Markers (HBsAg, HBeAg, anti-HBe, anti-HBs): Determined using immunoassays, such as enzyme-linked immunosorbent assay (ELISA) or chemiluminescent microparticle immunoassay (CMIA).

Visualized Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the typical workflows of the initial this compound clinical trials.

Patient Screening and Enrollment Workflow

Caption: Patient screening and randomization workflow for a typical Phase 3 trial.

On-Treatment and Follow-up Workflow

Caption: On-treatment monitoring and long-term follow-up workflow.

Conclusion

The initial clinical studies of this compound for chronic Hepatitis B have robustly demonstrated its potent and sustained antiviral efficacy. Both TDF and TAF have proven to be highly effective in suppressing HBV DNA and are generally well-tolerated. The development of TAF represents a significant advancement, offering an improved renal and bone safety profile compared to TDF. The rigorous methodologies employed in these trials have provided a solid foundation for the widespread clinical use of this compound and continue to inform the design of future studies for novel CHB therapies.

References

- 1. This compound alafenamide versus this compound disoproxil fumarate for the treatment of patients with HBeAg-negative chronic hepatitis B virus infection: a randomised, double-blind, phase 3, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence of serologic activity in chronic hepatitis B after surface antigen (HBsAg) seroclearance documented by conventional HBsAg assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Alafenamide in Chronic Hepatitis B Patients Switched from this compound Disoproxil [ciplamed.com]

- 4. Factors affecting HBV DNA suppression in chronic hepatitis B patients treated with this compound disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. clinicaltrials.eu [clinicaltrials.eu]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Randomised clinical trial: 48 weeks of treatment with this compound amibufenamide versus this compound disoproxil fumarate for patients with chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Find a Trial - Gilead Clinical Trials [gileadclinicaltrials.com]

A Deep Dive into Tenofovir Prodrugs: A Technical Comparison of Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the foundational differences between two key prodrugs of the nucleotide reverse transcriptase inhibitor tenofovir: this compound alafenamide (TAF) and this compound disoproxil fumarate (TDF). While both agents ultimately deliver the same active metabolite, this compound diphosphate (TFV-DP), their distinct chemical structures govern divergent pharmacokinetic and pharmacodynamic profiles, leading to significant differences in clinical efficacy and safety. This document delves into their chemical properties, metabolic pathways, and the resulting clinical implications, supported by quantitative data and detailed experimental methodologies.

Chemical Structures and Physicochemical Properties

The fundamental distinction between TAF and TDF lies in their prodrug moieties, which are designed to enhance the oral bioavailability of this compound. TDF is an ester-based prodrug, while TAF is a phosphonamidate prodrug.

This compound Disoproxil Fumarate (TDF): TDF enhances the lipophilicity of this compound through the addition of two disoproxil ester groups, facilitating its absorption across the intestinal epithelium.

This compound Alafenamide (TAF): TAF employs a more sophisticated phosphonamidate structure, incorporating an alanine ester and a phenyl group. This design not only improves oral bioavailability but also confers greater stability in plasma.[1][2]

Mechanism of Action and Intracellular Metabolism

Both TAF and TDF are inactive until they are metabolized intracellularly to the pharmacologically active this compound diphosphate (TFV-DP).[3] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and terminates the growing DNA chain, thereby halting viral replication.[4] However, the pathways to this active form differ significantly, impacting drug targeting and systemic exposure.

Metabolic Activation Pathway

The metabolic activation of TDF begins in the plasma, where it is rapidly hydrolyzed by esterases to this compound.[4] this compound is then taken up by cells and undergoes two phosphorylation steps by cellular kinases to form TFV-DP.[5] In contrast, TAF is more stable in plasma and is primarily metabolized intracellularly.[4] Within target cells, such as lymphocytes, TAF is hydrolyzed by cathepsin A to this compound, which is then efficiently phosphorylated to TFV-DP.[4][6] This intracellular activation mechanism of TAF leads to a more targeted delivery of this compound to its site of action.

References

- 1. Direct quantitation of this compound diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Contributions of Cathepsin A and Carboxylesterase 1 to the Hydrolysis of this compound Alafenamide in the Human Liver, and the Effect of CES1 Genetic Variation on this compound Alafenamide Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of intracellular this compound-diphosphate and emtricitabine-triphosphate concentrations in dried blood spots for pre-exposure prophylaxis adherence - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antiviral Spectrum of Tenofovir Beyond HIV and HBV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tenofovir, a cornerstone of antiretroviral therapy for HIV and hepatitis B virus (HBV) infections, is an acyclic nucleotide phosphonate analogue of adenosine monophosphate. Its active metabolite, this compound diphosphate (TFV-DP), is a potent inhibitor of viral reverse transcriptases and DNA polymerases.[1][2] While its efficacy against HIV and HBV is well-established, a growing body of in vitro evidence reveals a broader spectrum of antiviral activity, particularly against other DNA viruses. This technical guide provides an in-depth analysis of the in vitro antiviral profile of this compound and its prodrugs, this compound Disoproxil Fumarate (TDF) and this compound Alafenamide (TAF), against viruses other than HIV and HBV. We present a comprehensive summary of quantitative antiviral activity data, detailed experimental protocols for key assays, and visualizations of the mechanism of action and experimental workflows.

Mechanism of Action: Beyond Reverse Transcriptase Inhibition

The antiviral activity of this compound is dependent on its intracellular conversion to the active diphosphate form, TFV-DP.[2] This process is initiated by cellular kinases. TFV-DP then acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into newly synthesized viral DNA.[1][3] Upon incorporation, the absence of a 3'-hydroxyl group on the this compound molecule leads to chain termination, halting viral DNA synthesis.[1][4] While this mechanism is well-understood in the context of HIV reverse transcriptase and HBV DNA polymerase, in vitro studies have demonstrated that TFV-DP also targets the DNA polymerases of other viruses.[5][6]

Caption: Intracellular activation of this compound prodrugs and mechanism of viral inhibition.

Quantitative In Vitro Antiviral Activity

The in vitro antiviral efficacy of this compound and its prodrugs has been evaluated against a range of viruses. The following tables summarize the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) and the 50% cytotoxic concentration (CC₅₀) from key studies.

Herpesviridae

This compound and its prodrugs have demonstrated notable activity against members of the Herpesviridae family, particularly Epstein-Barr virus.

Table 1: In Vitro Activity of this compound Prodrugs Against Epstein-Barr Virus (EBV)

| Compound | Virus Strain | Cell Line | Assay | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| This compound Alafenamide (TAF) | Akata (BX1) | HH514-16 | qPCR | 0.084 | >50 | >595 | [6][7] |

| This compound Disoproxil Fumarate (TDF) | Akata (BX1) | HH514-16 | qPCR | 0.30 | >50 | >167 | [6][7] |

| Acyclovir (ACV) | Akata (BX1) | HH514-16 | qPCR | 2.9 | >50 | >17 | [3] |

| Ganciclovir (GCV) | Akata (BX1) | HH514-16 | qPCR | 0.16 | >50 | >312 | [3] |

| Penciclovir (PCV) | Akata (BX1) | HH514-16 | qPCR | 2.0 | >50 | >25 | [3] |

Table 2: In Vitro Activity of this compound Against Herpes Simplex Virus (HSV)

| Compound | Virus Strain | Cell Line | Assay | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) | Reference |

| This compound | HSV-1 (KOS) | HEL | CPE Reduction | 103 | >500 | >4.9 | [8] |

| This compound | HSV-2 (G) | HEL | CPE Reduction | 193 | >500 | >2.6 | [8] |

| This compound | Clinical Isolates (HSV-2) | Keratinocytes | CPE Reduction | 85 - 193 | Not Reported | Not Reported | [9] |

| This compound Alafenamide (TAF) | HSV-2 (KW) | HFF | Not Specified | Weak Activity (EC₅₀ > 10 µM) | >42 | Not Applicable | [10][11] |

| This compound | HSV-2 (KW) | HFF | Not Specified | 146 µM | >1000 µM | >6.8 | [10] |

Poxviridae

Recent studies have highlighted the potential of this compound Alafenamide (TAF) against orthopoxviruses, including the Mpox virus.

Table 3: In Vitro Activity of this compound Alafenamide (TAF) Against Orthopoxviruses

| Compound | Virus Strain | Cell Line | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| This compound Alafenamide (TAF) | MVA-GFP | Huh7-C3 | Fluorescence Reduction | 0.7 | >10 | >14.3 | [12] |

| This compound Alafenamide (TAF) | VACV-GFP | Huh7-C3 | Fluorescence Reduction | 0.4 | >10 | >25 | [12] |

| This compound Alafenamide (TAF) | MPXV-Luc | Huh7.5 | Luciferase Reduction | ~1.0 or below | >10 | >10 | [10][13] |

| Cidofovir | MPXV | Not Specified | Foci Reduction | 43.8 ± 15.2 | Not Reported | Not Reported | [14] |

Other Viruses

The antiviral activity of this compound Alafenamide (TAF) has been evaluated against a broader panel of human viruses, with most showing no significant susceptibility.

Table 4: In Vitro Antiviral Spectrum of this compound Alafenamide (TAF) Against Various Human Viruses

| Virus | Virus Family | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Reference |

| Adenovirus 5 | Adenoviridae | A549 | >10 | >50 | [10] |

| Cytomegalovirus (CMV) | Herpesviridae | HFF | >10 | >50 | [10] |

| Varicella-Zoster Virus (VZV) | Herpesviridae | HFF | >10 | >50 | [10] |

| Influenza A | Orthomyxoviridae | MDCK | >10 | >50 | [10] |

| Respiratory Syncytial Virus (RSV) | Paramyxoviridae | HEp-2 | >10 | >50 | [10] |

| Measles Virus | Paramyxoviridae | Vero | >10 | >50 | [10] |

| Parainfluenza Virus 3 | Paramyxoviridae | MK2 | >10 | >50 | [10] |

| Poliovirus 1 | Picornaviridae | Vero | >10 | >50 | [10] |

| Rhinovirus 14 | Picornaviridae | HeLa | >10 | >50 | [10] |

| West Nile Virus | Flaviviridae | Vero | >10 | >50 | [10] |

| Yellow Fever Virus | Flaviviridae | Vero | >10 | >50 | [10] |

| Sandfly Fever Virus | Bunyaviridae | Vero | >10 | >50 | [10] |

| Punta Toro Virus | Bunyaviridae | Vero | >10 | >50 | [10] |

Experimental Protocols

The following sections provide detailed methodologies for key in vitro antiviral assays used to evaluate this compound's efficacy.

Caption: Generalized workflow for in vitro antiviral assays.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from virus-induced cell death.

Materials:

-

Susceptible host cell line (e.g., HEL, A549, Vero).

-

Virus stock of known titer.

-

This compound or its prodrugs.

-

Cell culture medium and supplements.

-

96-well microtiter plates.

-

Cell viability stain (e.g., Neutral Red, Crystal Violet).

-

Plate reader.

Procedure:

-

Seed host cells into 96-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the growth medium from the cells and add the compound dilutions. Include wells for cell control (no virus, no compound) and virus control (virus, no compound).

-

Infect the cells with a multiplicity of infection (MOI) that causes 80-100% CPE in the virus control wells within the desired incubation period (e.g., 3-5 days).

-

Incubate the plates at 37°C in a CO₂ incubator.

-

At the end of the incubation period, assess cell viability by staining. For example, with Crystal Violet, fix the cells with formalin, wash, and then stain the adherent, viable cells.

-

Elute the dye and measure the absorbance using a plate reader.

-

The EC₅₀ is calculated as the compound concentration that reduces the viral cytopathic effect by 50% compared to the virus control. The CC₅₀ is determined in parallel on uninfected cells.

Plaque Reduction Assay

This assay quantifies the reduction in the number of infectious virus particles.

Materials:

-

Confluent monolayer of susceptible host cells in 6- or 12-well plates.

-

Virus stock of known titer.

-

This compound or its prodrugs.

-

Semi-solid overlay medium (e.g., containing agarose or methylcellulose).

-

Fixing solution (e.g., 10% formalin).

-

Staining solution (e.g., 0.1% Crystal Violet).

Procedure:

-

Prepare serial dilutions of the test compound.

-

Pre-incubate the virus with the compound dilutions for a defined period (e.g., 1 hour at 37°C).

-

Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture.

-

Allow for viral adsorption (e.g., 1 hour at 37°C).

-

Remove the inoculum and overlay the cells with the semi-solid medium containing the corresponding compound concentration.

-

Incubate the plates until plaques are visible (typically 2-10 days).

-

Fix the cells and stain with Crystal Violet to visualize and count the plaques.

-

The EC₅₀ is the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Quantitative PCR (qPCR)-Based Assay

This assay measures the reduction in viral nucleic acid levels.

Materials:

-

Host cells and virus.

-

This compound or its prodrugs.

-

RNA/DNA extraction kit.

-

Reverse transcription and qPCR reagents.

-

Virus-specific primers and probes.

-

Real-time PCR instrument.

Procedure:

-

Infect cells with the virus in the presence of serial dilutions of the test compound.

-

After a defined incubation period (e.g., 48-72 hours), harvest the cell supernatant or cell lysate.

-

Extract viral RNA or DNA using a commercial kit.

-